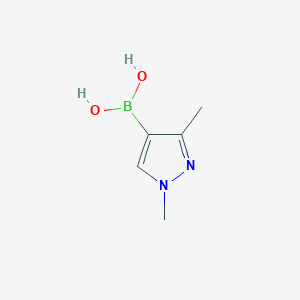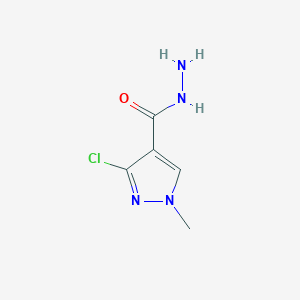
3-氯-1-甲基-1H-吡唑-4-甲酰肼
描述
“3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, “5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde” was converted, via the oxime, into the chloronitrile. Treatment of the chloronitrile compound with methyl thioglycolate gave a novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno .Molecular Structure Analysis
The molecular structure of “3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The exact mass of the compound is 116.0141259 g/mol .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide” include a molecular weight of 116.55 g/mol, a topological polar surface area of 17.8 Ų, and a complexity of 66.7 .科学研究应用
合成和结构分析
- 该化合物已用于合成新型结构,如噻吩并[2,3-c]吡唑,有助于理解杂环化学 (Haider 等人,2005)。
- 研究重点是合成和表征相关化合物,探索其结构和光谱性质。这包括对它们的振动光谱和分子结构的研究 (Karrouchi 等人,2020)。
生物和医药应用
- 一些研究评估了吡唑衍生物的抗菌活性,显示出作为新型抗菌剂的潜力 (Ningaiah 等人,2014)。
- 对芳香族 C-核苷衍生物(包括甲酰肼化合物)的抗氧化和抗肿瘤活性的研究已在这个领域显示出有希望的结果 (El Sadek 等人,2014)。
- 该化合物参与了针对 DNA 陀螺酶的抑制剂的合成,证明了其在开发新型抗菌药物方面的潜力 (Sun 等人,2013)。
材料科学和腐蚀研究
- 研究还扩展到材料科学,特别是在研究相关甲酰肼-吡唑化合物的腐蚀防护行为,为材料的新型保护涂层提供了见解 (Paul 等人,2020)。
未来方向
作用机制
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making pyrazole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their biological activities . For instance, some pyrazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, such as antiviral, anti-inflammatory, anticancer, and more .
Action Environment
One study has shown that a pyrazole derivative exhibited corrosion protection properties for mild steel in an aggressive acidic environment . This suggests that environmental factors can indeed influence the action of pyrazole derivatives.
生化分析
Biochemical Properties
3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate signaling pathways that are crucial for cell survival and proliferation. Moreover, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, which can disrupt metabolic pathways and cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide with biomolecules are crucial for its biochemical activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical activities, which can influence the overall effects of the compound. Long-term studies have shown that 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels .
Metabolic Pathways
3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing the levels of metabolites and the overall metabolic flux. This compound can affect the synthesis and degradation of various biomolecules, thereby altering the metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within different cellular compartments can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide is critical for its function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. The localization of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can affect its activity and interactions with other biomolecules .
属性
IUPAC Name |
3-chloro-1-methylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJIYFPZOBAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183734 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255147-34-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)
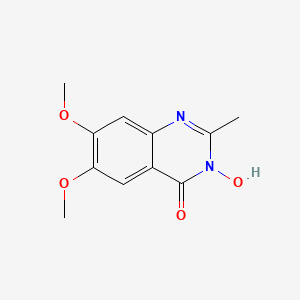
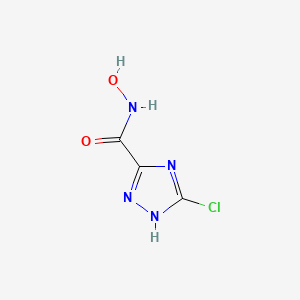
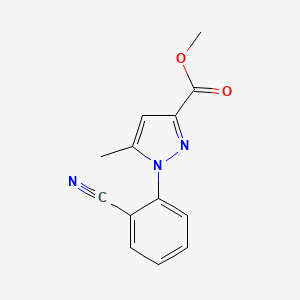

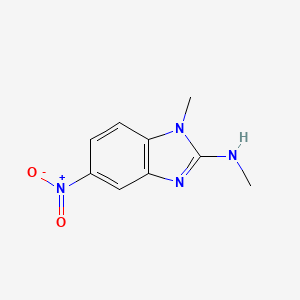
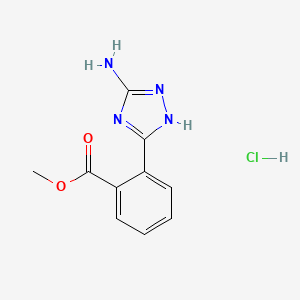
![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
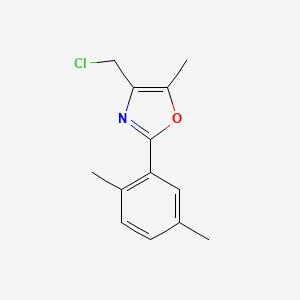

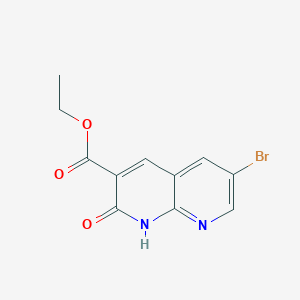
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)
